Molecular Architecture and Synthetic Utility of (3-Methylthiophen-2-yl)methanamine in Advanced Drug Discovery
Molecular Architecture and Synthetic Utility of (3-Methylthiophen-2-yl)methanamine in Advanced Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the strategic incorporation of heterocyclic building blocks is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of novel therapeutics. (3-Methylthiophen-2-yl)methanamine (CAS: 104163-35-1) has emerged as a highly versatile primary amine[1]. Characterized by an electron-rich thiophene core and a reactive methanamine moiety, this compound serves as a critical bioisostere for benzylamine derivatives. This technical whitepaper explores its physicochemical properties, structural dynamics, and provides a field-validated protocol for its application in the synthesis of RNA-splicing modulators.
Physicochemical Profiling and Structural Dynamics
The utility of (3-Methylthiophen-2-yl)methanamine stems from its unique molecular architecture. The thiophene ring provides a distinct electronic distribution compared to a standard phenyl ring, being more electron-rich and possessing a smaller resonance energy. The methyl group at the C3 position introduces localized steric bulk and hydrophobicity, which can be exploited to lock molecular conformations or perfectly fill hydrophobic pockets in target proteins.
To facilitate rapid reference for formulation and synthetic planning, the quantitative physicochemical data of the compound are summarized below.
Table 1: Physicochemical and Structural Properties
| Property | Value | Analytical Significance |
| IUPAC Name | (3-Methylthiophen-2-yl)methanamine | Standardized nomenclature[2] |
| CAS Number | 104163-35-1 | Registry identification[1] |
| Molecular Formula | C₆H₉NS | Elemental composition[2] |
| Molecular Weight | 127.21 g/mol | Low MW, ideal for fragment-based design[2] |
| Boiling Point | 78°C at 4 mmHg | Indicates volatility under reduced pressure[3] |
| Density | ~1.104 g/cm³ | Essential for volumetric reagent dispensing[4] |
| Refractive Index | 1.5585 | Used for purity verification of the liquid[1] |
| SMILES | CC1=C(SC=C1)CN | Computational modeling input[2] |
Pharmacological Relevance: Modulating RNA Splicing
Beyond standard combinatorial chemistry, (3-Methylthiophen-2-yl)methanamine has demonstrated specific utility in the development of neuroprotective agents. A prominent application is its use in synthesizing derivatives of Kinetin (N6-furfuryladenine)[5].
In genetic disorders such as Familial Dysautonomia (FD), a mutation in the ELP1 gene causes aberrant pre-mRNA splicing (specifically, the skipping of exon 20), leading to a lack of functional IKAP protein and subsequent neuronal death[5]. By substituting the furfuryl group of kinetin with a (3-methylthiophen-2-yl)methyl moiety, researchers can modulate the compound's lipophilicity and binding affinity to the spliceosome complex, thereby correcting the aberrant splicing and restoring normal protein translation[5].
Fig 1. Pharmacological modulation of ELP1 pre-mRNA splicing by thiophene derivatives.
Self-Validating Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)
To integrate this building block into a drug discovery pipeline, a robust and self-validating synthetic protocol is required. The following methodology details the synthesis of a thiophene-modified purine derivative via an SNAr mechanism, adapted from optimized kinetin-derivative synthesis workflows[6].
Step-by-Step Methodology
Step 1: Reagent Preparation and Initiation
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Action: In a dry, round-bottom flask, dissolve 6-chloropurine (0.66 mmol, limiting electrophile) in 10 mL of anhydrous n-propanol. Sequentially add (3-Methylthiophen-2-yl)methanamine (0.79 mmol, 1.2 eq) and Triethylamine (Et₃N) (3.3 mmol, 5.0 eq)[6].
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Causality & Validation: The 20% molar excess of the thiophene amine ensures complete consumption of the purine. Et₃N is critical as a non-nucleophilic acid scavenger; it neutralizes the HCl generated during the SNAr process. Without Et₃N, the reaction would self-terminate as the generated acid would protonate the primary amine, rendering it non-nucleophilic.
Step 2: Thermal Activation
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Action: Purge the reaction vessel with Argon and heat the mixture to reflux (~97°C) for 6 hours[6].
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Causality & Validation: n-Propanol is specifically chosen because its boiling point provides the exact thermal energy required to overcome the SNAr activation barrier without causing thermal degradation of the starting materials. The Argon atmosphere is mandatory to prevent oxidative degradation of the electron-rich thiophene ring at elevated temperatures.
Step 3: Phase Extraction and Workup
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Action: Cool the mixture to room temperature and concentrate in vacuo to remove the n-propanol. Reconstitute the resulting residue in distilled water and extract with Ethyl Acetate (EtOAc)[6].
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Causality & Validation: This step acts as a self-validating purification mechanism. The highly polar Et₃N·HCl salt and unreacted polar impurities will partition entirely into the lower aqueous phase. Conversely, the newly formed, lipophilic thiophene-purine conjugate will migrate into the upper EtOAc organic layer, allowing for clean phase separation.
Step 4: Desiccation and Isolation
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Action: Collect the organic fraction, dry over anhydrous Na₂SO₄, filter, and evaporate in vacuo to yield the target compound[6].
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Causality & Validation: Na₂SO₄ acts as an inert desiccant to sequester trace aqueous micro-droplets from the EtOAc. Complete removal of water is critical to prevent the hydrolysis of the newly formed API during long-term storage.
Fig 2. SNAr synthetic workflow utilizing (3-Methylthiophen-2-yl)methanamine.
Safety, Handling, and Environmental Impact
Due to the presence of the primary amine, (3-Methylthiophen-2-yl)methanamine is a highly reactive and corrosive substance.
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GHS Classification: It is classified under GHS Hazard Statement H314 , meaning it causes severe skin burns and eye damage[2].
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Transport & Storage: It is designated under UN Number 2735 (AMINES, LIQUID, CORROSIVE, N.O.S.)[1]. The compound is air-sensitive and should be stored under an inert atmosphere (Nitrogen or Argon) at 2-8°C to prevent amine oxidation and degradation[1][4]. Proper Personal Protective Equipment (PPE), including heavy-duty nitrile gloves and a face shield, is mandatory during handling.
References
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[2] Title: (3-Methylthiophen-2-yl)methanamine | CID 2798756. Source: PubChem (National Institutes of Health). URL: [Link]
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[3] Title: 3-Methylthiophene-2-methylamine, 96%. Source: Fisher Scientific. URL: [Link]
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[5] Title: Correction of aberrant splicing of ELP1 pre-mRNA by kinetin derivatives. Source: Institute of Molecular and Translational Medicine (IMTM). URL: [Link]
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[6] Title: A study of the effects of phytohormones on aging of Caenorhabditis elegans (Mgr. Alena Kadlecová). Source: Theses.cz. URL: [Link]
Sources
- 1. 3-Methylthiophene-2-methylamine, 96% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. (3-Methylthiophen-2-yl)methanamine | C6H9NS | CID 2798756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Methylthiophene-2-methylamine, 96% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]
- 4. 104163-35-1 | CAS数据库 [m.chemicalbook.com]
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